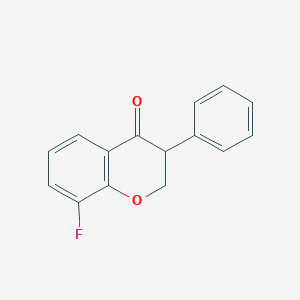

8-Fluoro-3-phenylchroman-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11FO2 |

|---|---|

Molecular Weight |

242.24 g/mol |

IUPAC Name |

8-fluoro-3-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H11FO2/c16-13-8-4-7-11-14(17)12(9-18-15(11)13)10-5-2-1-3-6-10/h1-8,12H,9H2 |

InChI Key |

SFLDITPKEYNRDS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C(=CC=C2)F)C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations of 8 Fluoro 3 Phenylchroman 4 One Interactions with Biological Targets

Enzyme-Inhibitor Interaction Profiling for Aromatase

The inhibitory activity of 8-Fluoro-3-phenylchroman-4-one against aromatase is a result of its specific binding within the enzyme's active site. nih.gov This active site is a complex environment, and the compound's effectiveness is determined by the collective strength and nature of its interactions with key components, including amino acid residues and the central heme group. nih.govnih.gov

The active site of aromatase is composed of several key amino acid residues that create a binding pocket for substrates and inhibitors. nih.gov While the precise interaction of this compound with each of these residues is a subject of detailed computational studies, their presence defines the topography and chemical environment of the binding site. One specific interaction that has been highlighted in molecular docking studies is with Tryptophan 224 (Trp 224). nih.gov The general roles and locations of these important residues are summarized below.

Table 1: Key Amino Acid Residues in the Aromatase Active Site and Their Role in Ligand Binding

| Amino Acid Residue | General Role/Location in Aromatase Active Site | Documented Interaction with this compound |

|---|---|---|

| Arg 115 | Contributes to the polar environment of the active site entrance. | Contributes to the overall shape and electrostatic environment of the binding pocket. |

| Asp 309 | Located on the I-helix, plays a role in hydrogen bonding and influencing the polarity of the active site. nih.gov | Contributes to the overall shape and electrostatic environment of the binding pocket. |

| Ile 133 | Part of the B-C loop, contributes to a hydrophobic region of the active site. nih.gov | Potential for hydrophobic interactions. |

| Leu 477 | Located in the β8-β9 loop, this residue is part of the hydrophobic substrate-binding pocket. nih.gov | Potential for hydrophobic interactions. |

| Phe 221 | Located on the F-helix, involved in van der Waals interactions with ligands. nih.gov | Potential for hydrophobic or π-π stacking interactions. |

| Thr 310 | Part of the I-helix, its hydroxyl group can act as a hydrogen bond donor or acceptor. nih.gov | Potential for hydrogen bonding. |

| Trp 224 | Located on the F-helix, its indole (B1671886) side chain is frequently involved in π-π stacking interactions with aromatic ligands. nih.govnih.gov | Forms a π-π stacking interaction with the phenyl ring of the inhibitor at a reported distance of 3.3 Å. nih.gov |

| Val 370 | Part of the K-helix-β3 loop, contributes to the hydrophobic character of the active site. nih.gov | Potential for hydrophobic interactions. |

The binding of this compound within the aromatase active site is stabilized by a combination of different molecular interactions. nih.gov These interactions collectively account for the compound's binding affinity and inhibitory potency. Docking simulations have identified at least three distinct types of interactions: hydrophobic interactions, heme iron coordination, and hydrogen bonding. nih.gov

Hydrophobic Interactions: These are crucial for the binding of many aromatase inhibitors. nih.govmdpi.com For this compound, a significant hydrophobic interaction occurs in the form of a π-π stacking interaction between the compound's phenyl ring and the indole ring of the amino acid residue Trp 224. nih.gov This interaction is estimated to occur at a distance of 3.3 Å, indicating a strong association that helps to correctly orient the inhibitor within the active site. nih.gov Other hydrophobic residues like Ile 133, Phe 221, Val 370, and Leu 477 also contribute to a favorable non-polar environment for the inhibitor. nih.gov

Hydrogen Bonding: While specific hydrogen bonds involving this compound are part of its complex interaction profile, the active site contains residues such as Thr 310 and Asp 309 that are capable of forming such bonds. nih.govnih.gov These interactions, which involve the sharing of a hydrogen atom between an electronegative atom (like oxygen or nitrogen), are highly directional and contribute significantly to the specificity of binding.

Heme Iron Coordination: A defining feature of many non-steroidal aromatase inhibitors is their direct interaction with the central iron atom of the enzyme's heme group. nih.gov Molecular docking studies predict that the C4 carbonyl oxygen of this compound coordinates with this heme iron. nih.gov This coordination is a critical component of the inhibitory mechanism, with a predicted distance of 2.9 Å between the carbonyl oxygen and the iron atom. nih.gov This interaction directly interferes with the heme's catalytic function, which is necessary for the aromatization of androgens. nih.gov

Table 2: Summary of Molecular Interactions between this compound and Aromatase

| Type of Interaction | Inhibitor Group Involved | Aromatase Component Involved | Predicted Distance (Å) |

|---|---|---|---|

| Heme Iron Coordination | C4 Carbonyl Group | Heme Iron Atom | 2.9 nih.gov |

| Hydrophobic (π-π Stacking) | Phenyl Ring (B-ring) | Trp 224 | 3.3 nih.gov |

| Hydrogen Bonding | (Potential) Carbonyl Oxygen, Fluorine | (Potential) Thr 310, Asp 309 | Not specified |

Molecular Recognition Mechanisms

Molecular recognition is the process by which this compound is specifically identified and bound by the aromatase active site. This process is not driven by a single interaction but by the sum of the specific binding events detailed above. The structural and electronic features of the inhibitor are complementary to the topology of the enzyme's binding pocket.

The recognition mechanism can be understood as a multi-point attachment process. The C4 carbonyl group acts as a crucial anchor, coordinating directly with the heme iron, which is a primary mechanism of inhibition for this class of compounds. nih.gov Simultaneously, the phenyl group at the C3 position fits into a hydrophobic sub-pocket, where it is stabilized by a π-π stacking interaction with Trp 224. nih.gov

Computational and Theoretical Studies on 8 Fluoro 3 Phenylchroman 4 One

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.

Molecular docking simulations have been employed to predict the binding affinity and orientation of 8-Fluoro-3-phenylchroman-4-one within the active site of target proteins. In a study investigating fluorinated isoflavanones as aromatase inhibitors, both enantiomers of this compound were docked into the aromatase active site (PDB code: 3EQM). nih.gov The enantiomer with the more favorable docking score was selected to analyze key interactions between the enzyme and the inhibitor. The docking score, which serves as an estimation of binding affinity, is calculated based on factors including van der Waals forces and hydrogen bonding interactions. nih.gov For this compound, a top docking score of 53.9 was reported, indicating a notable predicted affinity for the aromatase enzyme. nih.gov

| Compound | Docking Score |

|---|---|

| 6-Fluoro-3-phenylchroman-4-one (2a) | 55.2 |

| This compound (2b) | 53.9 |

| 6,8-Difluoro-3-phenylchroman-4-one (2c) | Not Reported |

| 6-Fluoro-3-(pyridin-3-yl)chroman-4-one (B11871734) (3e) | Not Reported |

The analysis of docking poses provides a structural basis for understanding inhibitory activity. For isoflavanone derivatives, including this compound, docking simulations are used to investigate crucial interactions with the aromatase enzyme, such as hydrophobic interactions, hydrogen bonding, and coordination with the heme iron. nih.govnih.gov Aromatase is a cytochrome P450 enzyme that contains a heme group at its active site, which is essential for its catalytic function of converting androgens to estrogens. mdpi.com The docking protocol for these inhibitors is typically validated by redocking the enzyme's natural substrate, which confirmed the reliability of the method with a low root-mean-square deviation (RMSD) of 1.350 Å. mdpi.com The binding site of aromatase includes a specific cleft composed of polar and non-polar residues that are important for inhibitor binding. mdpi.com Docking studies help identify which of these residues interact with the inhibitor, providing valuable information for the rational design of new, more potent aromatase inhibitors. nih.gov

While detailed docking studies for this compound have focused on aromatase, computational methods have been applied to similar chemical scaffolds against other important enzyme targets.

Aurora Kinase B: This enzyme is a key regulator of cell division, and its overexpression is linked to cancer. nih.gov Molecular docking studies have been performed on fluoro flavone (B191248) analogues, a class of compounds structurally related to this compound, to evaluate their potential as Aurora Kinase B inhibitors. nih.govnih.gov These studies predict the binding modes and affinities of the ligands within the enzyme's active site, identifying key interactions that could lead to inhibition. nih.gov

Lanosterol 14α-demethylase: This enzyme (also known as CYP51) is crucial for the biosynthesis of ergosterol in fungi, making it a major target for antifungal drugs. nih.gov Docking studies have been conducted on chromanone derivatives to explore their potential as inhibitors of this enzyme. nih.gov These simulations help to understand how the chromanone scaffold can fit into the active site and interact with key residues, guiding the design of new antifungal agents. nih.gov

Although these studies did not specifically include this compound, they demonstrate the broader potential of its core structure to be investigated against other therapeutic targets using computational docking techniques.

Molecular Dynamics Simulations to Probe Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing detailed insights into the structural dynamics and stability of protein-ligand complexes. youtube.com Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose. researchgate.net A stable complex is generally indicated by small fluctuations in the RMSD of the protein and ligand over the course of the simulation. researchgate.net While MD simulations have been used to confirm the stability of complexes between other fluoro flavones and enzymes like Aurora Kinase B nih.govnih.gov, specific MD simulation studies focused on the this compound complex with aromatase or other enzymes have not been detailed in the reviewed literature. Such studies would be a critical next step to validate the docking predictions and understand the dynamic behavior of the complex under simulated physiological conditions.

Binding Free Energy Calculations (e.g., Prime MM/GBSA)

To refine the binding affinity predictions from initial docking scores, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used. nih.govnih.gov The MM/GBSA approach calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.govscispace.com This method is considered more accurate than standard docking scores because it better accounts for factors like electrostatic contributions and solvation effects. 34.237.233 The binding free energies for complexes involving fluoro flavone analogues and Aurora Kinase B have been computed using the Prime MM/GBSA module, suggesting that lead compounds bind more strongly than the parent fluoro flavone. nih.gov However, specific binding free energy calculations using MM/GBSA for the this compound complex have not been reported in the available scientific literature. Applying this method would provide a more accurate, quantitative prediction of its binding affinity to target enzymes.

Theoretical Calculations of Physicochemical Descriptors

Theoretical calculations of physicochemical descriptors are essential for predicting a compound's drug-like properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. These descriptors, such as solubility, polarity, and size, can be calculated using various computational models. While a related compound, 6-fluoro-3-(pyridin-3-yl)chroman-4-one (3e), was noted for its desirable physicochemical properties and predicted low toxicity profile nih.gov, a detailed report of the specific theoretically calculated physicochemical descriptors for this compound is not available in the reviewed literature. These calculations are a standard component of in silico drug design and would be necessary to fully evaluate the pharmaceutical potential of the compound.

Computational Insights into Reaction Pathways (e.g., Umpoled O-intermediate formation)

Detailed computational studies specifically investigating the reaction pathways for the formation of this compound, including the potential involvement of an "Umpoled O-intermediate," are not extensively available in the reviewed scientific literature. General computational chemistry strategies are widely applied to understand the electronic structure, thermodynamics, and kinetics of reactions involving flavonoids and related compounds. These methods include electronic structure analysis to predict reaction sites and molecular mechanisms, as well as kinetic studies using transition state theory to identify favorable reaction pathways. However, specific theoretical calculations and data tables detailing the energy barriers and intermediate structures for the synthesis of this compound have not been prominently reported.

While the biosynthesis of isoflavonoids, which are structurally related to 3-phenylchroman-4-ones, is known to proceed through a pathway involving the migration of the B-ring from the 2- to the 3-position of the C ring, detailed computational modeling of this specific rearrangement for fluorinated analogues is sparse. nih.govfrontiersin.org The synthesis of chroman-4-one derivatives can be achieved through various methods, including base-promoted aldol (B89426) condensation followed by intramolecular oxa-Michael addition. nih.gov Computational studies have been used to confirm the stability of intermediates in related syntheses, such as for 3-bromo-2-pentylchroman-4-one. nih.gov

In the broader context of flavonoid research, computational methods such as Density Functional Theory (DFT) are employed to study structure, electronic properties, and spectroscopic data. eurjchem.com Molecular docking and dynamics simulations are also utilized to investigate the interaction of isoflavone (B191592) analogues with biological targets. acs.orgnih.gov These studies, however, focus on the properties and biological activity of the final products rather than the mechanistic details of their formation.

Further theoretical research is required to elucidate the specific reaction mechanisms, transition states, and potential intermediates, such as an "Umpoled O-intermediate," in the synthesis of this compound. Such studies would provide valuable insights into the reaction kinetics and thermodynamics, aiding in the optimization of synthetic routes.

Structure Activity Relationship Sar Studies of Fluorinated Chroman 4 Ones

Impact of Fluorine Substitution Position on Biological Activity

The position of fluorine substitution on the chroman-4-one core is a critical determinant of biological activity. Even minor alterations in the placement of the fluorine atom can lead to marked differences in a compound's potency and efficacy. acs.org Studies on various chroman-4-one derivatives have shown that substituents on the aromatic system are necessary to achieve significant biological inhibition. nih.gov Specifically, electron-withdrawing groups, such as fluorine, in the 6- and 8-positions have been found to be favorable for high potency in certain contexts, like SIRT2 inhibition. acs.orgnih.gov

Direct comparison between fluorinated isomers of 3-phenylchroman-4-one derivatives reveals significant differences in biological activity based on the fluorine atom's location. In studies targeting aromatase inhibition, the 6-fluoro substituted compound consistently demonstrates superior potency compared to its 8-fluoro counterpart.

For instance, when a pyridin-3-yl group is present at the C3 position, the resulting compound, 6-fluoro-3-(pyridin-3-yl)chroman-4-one (B11871734), was identified as a highly potent aromatase inhibitor with an IC₅₀ value of 0.8 μM. nih.govnih.gov In contrast, the corresponding 8-fluoro isomer, 8-fluoro-3-(pyridin-3-yl)chroman-4-one, showed weaker activity in the same assay. nih.gov This highlights that the substituent at the 6-position is more critical for this specific activity than the one at the 8-position. acs.org

Table 1: Comparison of Aromatase Inhibitory Activity

| Compound Name | Substitution at C6 | Substitution at C8 | Substitution at C3 | IC₅₀ (μM) nih.gov |

|---|---|---|---|---|

| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | F | H | pyridin-3-yl | 0.8 |

| 8-fluoro-3-(pyridin-3-yl)chroman-4-one | H | F | pyridin-3-yl | Inactive/Weak |

The introduction of fluorine can enhance bioactivity through several mechanisms, including improved drug-target interactions, increased metabolic stability, and altered physicochemical properties like acidity and membrane permeability. nih.gov In the context of aromatase inhibition, fluorine substituents on the isoflavanone (B1217009) (3-phenylchroman-4-one) scaffold may enhance hydrogen bonding, heme iron coordination, and/or hydrophobic interactions between the inhibitor and the enzyme. nih.gov

The high electronegativity of fluorine can create favorable electrostatic interactions within the enzyme's active site. benthamscience.com Furthermore, the C-F bond is exceptionally strong, which can increase a molecule's metabolic stability, leading to a longer biological half-life. nbinno.com The substitution of hydrogen with fluorine can block sites of oxidative metabolism, a common strategy for improving a drug candidate's pharmacokinetic profile. chemrxiv.org In the case of 6-fluoro-3-(pyridin-3-yl)chroman-4-one, its potency as an aromatase inhibitor is significantly increased—showing a 7-fold increase compared to its non-fluorinated precursor and a 36-fold increase compared to the parent 3-phenylchroman-4-one molecule. nih.gov

Role of Substituents on the Phenyl Ring (C3 Position)

The substituent at the C3 position of the chroman-4-one ring system plays a crucial role in determining the compound's inhibitory potency. The nature of this group, whether it is a simple phenyl ring or a heterocyclic system like pyridine, directly influences the molecule's interaction with its biological target.

Replacing the phenyl ring at the C3 position with a pyridyl moiety has been shown to result in compounds with similar or improved activity and, notably, enhanced solubility. acs.org In studies of aromatase inhibitors, the introduction of a pyridyl group significantly boosts potency. The compound 3-(pyridin-3-yl)chroman-4-one (IC₅₀ = 5.8 μM) is considerably more active than its parent molecule, 3-phenylchroman-4-one (IC₅₀ = 29 μM). nih.gov

This enhancement is further amplified by fluorination. The 6-fluoro-3-(pyridin-3-yl)chroman-4-one (IC₅₀ = 0.8 μM) is substantially more potent than 6-fluoro-3-phenylchroman-4-one. nih.gov Modeling studies on related chroman-4-ones targeting SIRT2 suggest that the pyridyl moiety can have an optimal geometry to form a hydrogen bond with key amino acid residues (like Gln142) in the enzyme's active site, an interaction not possible with a phenyl ring. acs.org

Table 2: Effect of C3-Substituent on Aromatase Inhibition

| Compound Name | Substitution at C6 | Substitution at C3 | IC₅₀ (μM) nih.gov |

|---|---|---|---|

| 3-phenylchroman-4-one | H | Phenyl | 29 |

| 3-(pyridin-3-yl)chroman-4-one | H | pyridin-3-yl | 5.8 |

| 6-fluoro-3-phenylchroman-4-one | F | Phenyl | 12 |

| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | F | pyridin-3-yl | 0.8 |

Correlation between Structural Modifications and Enhanced Activity, Lipophilicity, and Metabolic Stability

Structural modifications, particularly fluorination, have a profound and predictable impact on a molecule's activity, lipophilicity, and metabolic stability. researchgate.net Fluorine can alter these properties by modulating pKa, conformation, and membrane permeability. researchgate.net

The introduction of fluorine to an aryl ring typically increases lipophilicity, a property often measured by the partition coefficient, LogP. nih.gov This is due to the resonance donor nature of fluorine. nih.gov This effect is additive; with each additional fluorine atom, a compound generally becomes more lipophilic. nih.gov For example, the LogP values for non-, mono-, and di-fluorinated isoflavanones were found to be 3.40, 3.51, and 3.65, respectively, indicating increased hydrophobic interactions. nih.gov This increased lipophilicity can enhance membrane permeability and improve binding to hydrophobic pockets in target enzymes. nih.govbenthamscience.comresearchgate.net

Design Principles for Modulating Biological Activity through Fluorine Introduction

The use of fluorine in drug design is a strategic approach to optimize the properties of a lead compound. researchgate.net The decision to introduce fluorine is based on several key principles aimed at enhancing therapeutic efficacy.

Key Design Principles:

Enhanced Binding Affinity: Fluorine's high electronegativity allows it to participate in electrostatic and hydrogen-bond interactions within a protein's active site, which can increase binding affinity and potency. benthamscience.com Short contacts involving fluorine atoms between proteins and fluorinated ligands are frequent and can strengthen the drug-receptor interaction. nih.gov

Increased Metabolic Stability: Replacing hydrogen atoms at sites prone to metabolic oxidation with fluorine can block these pathways, thereby increasing the molecule's half-life and bioavailability. nbinno.comchemrxiv.org

Modulation of Physicochemical Properties: Fluorination can be used to fine-tune lipophilicity and acidity (pKa). nih.gov An increase in lipophilicity can improve a compound's ability to cross biological membranes. researchgate.net The powerful electron-withdrawing nature of fluorine can also lower the pKa of nearby functional groups, which can be crucial for controlling a drug's ionization state and physical properties. researchgate.net

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule. researchgate.net This conformational bias can lock the molecule into a shape that is more favorable for binding to its biological target.

These principles guide medicinal chemists in the rational design of fluorinated compounds like 8-fluoro-3-phenylchroman-4-one and its analogs to develop more potent and effective therapeutic agents. nih.gov

Future Research Directions and Therapeutic Potential of 8 Fluoro 3 Phenylchroman 4 One Derivatives

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of 8-Fluoro-3-phenylchroman-4-one and its analogues has been efficiently achieved through a microwave-assisted, gold(I)-catalyzed annulation reaction. nih.gov This one-step process utilizes fluorinated hydroxyaldehydes and phenylacetylenes as starting materials. nih.gov For instance, this compound (2b in the study) was synthesized from 3-fluorosalicylaldehyde (B1296999) and phenylacetylene. nih.gov

Future research in this area is focused on refining and expanding upon these synthetic methodologies to create more complex and diverse analogues. The goal is to develop more stereoselective and efficient reactions that allow for the precise introduction of various functional groups at multiple positions on the isoflavanone (B1217009) core. Advanced strategies may include the development of novel catalytic systems to improve yields and reduce reaction times, as well as the exploration of multi-component reactions to build molecular complexity in a single step. These advanced synthetic routes will be instrumental in generating a wider library of derivatives for extensive structure-activity relationship (SAR) studies.

Exploration of Novel Biological Targets beyond Aromatase

While aromatase is the most extensively studied target for this compound and its derivatives, the broader class of flavonoids, to which isoflavanones belong, is known for a wide range of biological activities, including antiviral, anti-inflammatory, and anticarcinogenic effects. nih.gov The core 3-phenylchroman-4-one structure presents a versatile scaffold that could interact with various other biological targets.

Future investigations will likely aim to explore these other potential targets. High-throughput screening of this compound derivatives against a panel of cancer-related proteins and other enzymes could uncover novel mechanisms of action. For example, related flavonoid structures have been shown to interact with kinases, topoisomerases, and transcription factors, all of which are relevant targets in oncology. Understanding the polypharmacology of these compounds could open up new therapeutic applications beyond breast cancer, potentially in other malignancies or inflammatory diseases.

Design and Synthesis of More Potent and Selective Isoflavanone Inhibitors

The initial development of fluorinated and bifunctionalized 3-phenylchroman-4-one derivatives has demonstrated a clear path toward enhancing inhibitory potency against aromatase. nih.govnih.gov The introduction of fluorine atoms and other functional groups can significantly influence the binding affinity of the inhibitor to the enzyme's active site. nih.gov

The design of future inhibitors will be guided by computational docking studies and detailed SAR analyses. nih.gov Research has indicated that fluorination can enhance hydrophobic interactions within the active site of aromatase. nih.gov Further modifications on both the A and B rings of the isoflavanone structure are expected to yield compounds with improved potency. The table below summarizes the aromatase inhibitory activity of selected 3-phenylchroman-4-one derivatives, highlighting the impact of different substituents on their potency. nih.gov

| Compound | Structure | IC₅₀ (µM) |

| 3-phenylchroman-4-one | R1=H, R2=H | 29 |

| This compound | R1=8-F, R2=H | 15 |

| 6-Fluoro-3-phenylchroman-4-one | R1=6-F, R2=H | 18 |

| 3-(pyridin-3-yl)chroman-4-one | R1=H, R2=3-pyridyl | 5.8 |

| 6-Fluoro-3-(pyridin-3-yl)chroman-4-one (B11871734) | R1=6-F, R2=3-pyridyl | 0.8 |

| 6-Methoxy-3-(pyridin-3-yl)chroman-4-one | R1=6-MeO, R2=3-pyridyl | 2.5 |

Data sourced from investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. nih.gov

The data clearly indicates that the addition of a fluorine atom or a methoxy (B1213986) group, particularly in conjunction with a pyridyl group on the B-ring, can lead to a substantial increase in inhibitory activity. nih.gov Future efforts will focus on synthesizing novel analogues with different substitution patterns to further optimize these interactions and achieve even lower IC₅₀ values. A key challenge will be to ensure that increased potency is accompanied by high selectivity for aromatase over other cytochrome P450 enzymes to minimize potential side effects.

Further Elucidation of Mechanistic Pathways for Bioactivity

The primary mechanism of bioactivity for this compound derivatives is the inhibition of aromatase, which in turn blocks the production of estrogen. nih.gov This leads to an anti-proliferative effect in hormone-dependent cancer cells. nih.govnih.gov Computational docking studies have provided insights into the binding mode of these inhibitors within the aromatase active site. nih.gov

Further mechanistic studies are required to fully understand the molecular interactions that govern the inhibitory activity. This includes a more detailed investigation of how substituents, such as the fluorine atom in this compound, influence the binding affinity and orientation of the inhibitor. Techniques such as X-ray co-crystallography of the enzyme-inhibitor complex could provide a definitive picture of the binding mode and guide the rational design of next-generation inhibitors. Additionally, exploring the downstream cellular effects of aromatase inhibition by these compounds will be crucial. This involves studying their impact on cell cycle progression, apoptosis, and signaling pathways in cancer cells to build a comprehensive understanding of their anti-cancer properties.

Q & A

Basic: What synthetic strategies are effective for preparing 8-Fluoro-3-phenylchroman-4-one, and what mechanistic considerations govern these pathways?

Answer:

The synthesis typically involves fluorination of chroman-4-one precursors. Key approaches include:

- Intermediate-based fluorination : highlights the use of 3-(2-fluorophenoxy)propanoic acid as a precursor for 8-fluorochroman-4-one derivatives. For 3-phenyl substitution, Friedel-Crafts acylation or Suzuki coupling could introduce the phenyl group post-fluorination .

- Direct fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) may enable regioselective fluorination at the C8 position, though steric hindrance from the 3-phenyl group requires optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid byproducts .

- Chromanone ring formation : Cyclization of β-keto esters or Claisen-Schmidt condensations are common, with fluorination steps strategically placed to minimize side reactions .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound, and how should data conflicts be resolved?

Answer:

- NMR : NMR is essential for confirming fluorination position and purity. and NMR can identify phenyl substitution patterns, though coupling constants may overlap in complex regions.

- X-ray crystallography : As demonstrated in for similar fluorinated chromenones, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry and validates the fluorophenyl arrangement .

- Conflict resolution : Discrepancies between NMR and X-ray data (e.g., unexpected dihedral angles) should be addressed via computational validation (DFT calculations) or alternative techniques like IR/Raman spectroscopy .

Advanced: How can regioselectivity challenges in fluorination be mitigated during synthesis?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Directing groups : Temporarily introducing electron-withdrawing groups (e.g., nitro) at the target position (C8) can enhance fluorination efficiency, followed by reduction .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for fluorination at sterically hindered sites .

- Catalytic systems : Transition-metal catalysts (e.g., Pd) may enable directed C–H activation for fluorination, though this requires compatibility with the chromanone scaffold .

Advanced: What methodologies address contradictions between computational predictions (e.g., DFT) and experimental data for this compound?

Answer:

- Conformational sampling : DFT calculations often assume gas-phase conditions, while experimental data (e.g., X-ray) reflect solid-state conformations. Use molecular dynamics (MD) simulations to account for solvent or crystal-packing effects .

- Error analysis : Compare calculated NMR chemical shifts with experimental values using solvent-corrected DFT models (e.g., IEF-PCM). Deviations >5 ppm suggest structural misassignment .

- Hybrid approaches : Combine crystallographic data with solid-state NMR to validate computational models, as seen in for SHELX-refined structures .

Advanced: How do substituent effects (e.g., 3-phenyl vs. 3-methyl) influence the reactivity and stability of 8-fluorochroman-4-one derivatives?

Answer:

- Steric effects : The 3-phenyl group increases steric hindrance, reducing nucleophilic attack at C4 but stabilizing the keto-enol tautomer. Comparative TGA/DSC studies can quantify thermal stability differences .

- Electronic effects : The electron-withdrawing fluorine at C8 enhances electrophilicity at C4, making it more reactive toward nucleophiles. Substituent Hammett parameters (σ values) predict reaction rates in nucleophilic substitution assays .

- Photostability : Fluorine’s inductive effect may reduce UV-induced degradation. Accelerated aging studies under UV/Vis light with HPLC monitoring are recommended .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

- Chromatography : Flash column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates fluorinated products from non-polar byproducts .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals. notes that chroman-4-ones often crystallize in orthorhombic systems, requiring slow evaporation for optimal X-ray-quality crystals .

- HPLC : For trace impurities, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >98% purity, as validated in for related chromanones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.